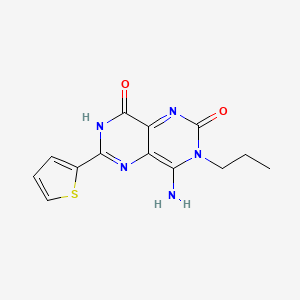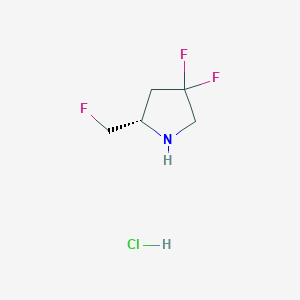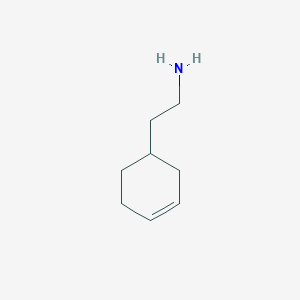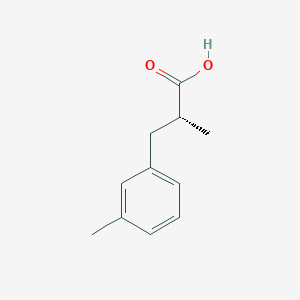![molecular formula C21H13F3N6O2S B2853556 N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide CAS No. 1115900-79-2](/img/no-structure.png)
N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C21H13F3N6O2S and its molecular weight is 470.43. The purity is usually 95%.
BenchChem offers high-quality N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide involves the reaction of 4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-one with 3-isopropylaniline followed by acetylation of the resulting product.
Starting Materials
4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-one, 3-isopropylaniline, Acetic anhydride, Triethylamine, Methanol, Dichloromethane, Diethyl ether, Sodium bicarbonate, Sodium chloride, Wate
Reaction
Step 1: Dissolve 4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-one (1.0 g, 3.6 mmol) and 3-isopropylaniline (0.68 g, 4.8 mmol) in methanol (20 mL) and stir the mixture at room temperature for 24 hours., Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in dichloromethane (20 mL)., Step 3: Add triethylamine (1.0 mL, 7.2 mmol) and acetic anhydride (0.6 mL, 6.0 mmol) to the reaction mixture and stir the mixture at room temperature for 6 hours., Step 4: Quench the reaction by adding saturated sodium bicarbonate solution (20 mL) and extract the mixture with dichloromethane (3 x 20 mL)., Step 5: Wash the combined organic layers with brine (20 mL), dry over sodium sulfate, and concentrate under reduced pressure., Step 6: Purify the crude product by column chromatography on silica gel using dichloromethane/diethyl ether (9:1) as the eluent to obtain N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide as a white solid (1.0 g, 70% yield).
Eigenschaften
CAS-Nummer |
1115900-79-2 |
|---|---|
Produktname |
N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide |
Molekularformel |
C21H13F3N6O2S |
Molekulargewicht |
470.43 |
IUPAC-Name |
5-phenyl-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H13F3N6O2S/c22-21(23,24)13-6-4-5-12(9-13)17-26-16(32-29-17)11-33-20-27-18-15(10-25-28-18)19(31)30(20)14-7-2-1-3-8-14/h1-10H,11H2,(H,25,28) |
InChI-Schlüssel |
WCAHOUTYKGYFNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2853474.png)

![[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2853477.png)

![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)

![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)
![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2853486.png)
![Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2853487.png)
![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853490.png)
![5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2853491.png)


![2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853496.png)